![molecular formula C20H29N3O4 B7536183 N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7536183.png)
N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-morpholin-4-yl-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-morpholin-4-yl-4-oxobutanamide, commonly known as MOR-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. MOR-1 is a selective antagonist of the μ-opioid receptor, which is involved in pain regulation and addiction pathways in the central nervous system. In
Mecanismo De Acción
MOR-1 acts as a selective antagonist of the μ-opioid receptor, blocking the receptor's activity and preventing the binding of endogenous opioids. This results in the inhibition of pain signaling and the reduction of reward pathways associated with addiction. MOR-1 has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and glutamate, which are involved in pain and addiction pathways.
Biochemical and Physiological Effects:
MOR-1 has been shown to have significant effects on pain and addiction pathways in animal models. In studies using MOR-1 as an antagonist of the μ-opioid receptor, researchers have observed a reduction in pain sensitivity and a decrease in the reinforcing effects of drugs of abuse. MOR-1 has also been shown to have anti-inflammatory effects, making it a potential treatment for conditions such as arthritis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MOR-1 in lab experiments is its high affinity and selectivity for the μ-opioid receptor, making it a reliable tool for studying the receptor's function. MOR-1 is also available in high purity and can be synthesized in large quantities, allowing for consistent results across experiments. However, one limitation of using MOR-1 is its potential off-target effects on other neurotransmitter systems, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on MOR-1. One area of interest is the development of novel μ-opioid receptor antagonists based on the structure of MOR-1, with the goal of creating more potent and selective compounds. Another area of research is the investigation of the effects of MOR-1 on other neurological conditions, such as depression and anxiety. Additionally, the potential therapeutic applications of MOR-1 in pain management and addiction treatment warrant further exploration.
Métodos De Síntesis
The synthesis of MOR-1 involves the reaction of 4-morpholinecarboxylic acid with 1-(2-methoxyphenyl)piperidin-4-ylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the intermediate amide. This intermediate is then reacted with 4-oxobutanoic acid to yield the final product, MOR-1. The synthesis of MOR-1 has been optimized to produce high yields and purity, making it a reliable compound for scientific research.
Aplicaciones Científicas De Investigación
MOR-1 has been widely used in scientific research to study the μ-opioid receptor and its role in pain regulation and addiction pathways. MOR-1 has been shown to have high affinity and selectivity for the μ-opioid receptor, making it a valuable tool for studying the receptor's function. MOR-1 has also been used to study the effects of μ-opioid receptor antagonists on pain and addiction pathways, with promising results.
Propiedades
IUPAC Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-morpholin-4-yl-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-26-18-5-3-2-4-17(18)22-10-8-16(9-11-22)21-19(24)6-7-20(25)23-12-14-27-15-13-23/h2-5,16H,6-15H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTILLQNIPGCNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(CC2)NC(=O)CCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-morpholin-4-yl-4-oxobutanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.